(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester
Overview
Description
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester is a complex organic compound that features a unique structure combining adamantane, oxadiazole, and carbamate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Adamantane Group: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the oxadiazole intermediate.
Formation of the Carbamate Ester: The final step involves the reaction of the oxadiazole-adamantane intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxadiazole N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure may confer specific biological activities, such as antiviral, antibacterial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The adamantane moiety provides stability and enhances the compound’s ability to penetrate biological membranes. The carbamate ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
(3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.
Uniqueness
The uniqueness of (3-Adamantan-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester lies in its combination of structural features The adamantane moiety provides rigidity and stability, the oxadiazole ring offers reactivity and potential biological activity, and the carbamate ester group allows for controlled release of active metabolites
Properties
IUPAC Name |
tert-butyl N-[[3-(1-adamantyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-17(2,3)23-16(22)19-10-14-20-15(21-24-14)18-7-11-4-12(8-18)6-13(5-11)9-18/h11-13H,4-10H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXMDGUPFDVBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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